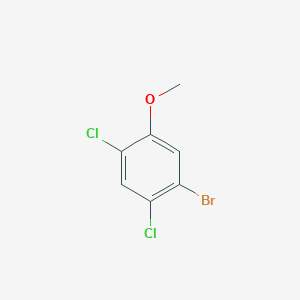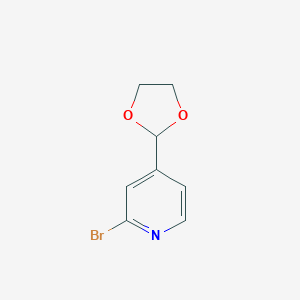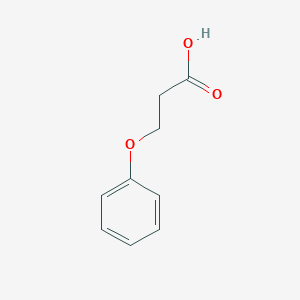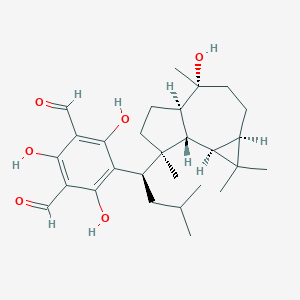
1-Brom-2,4-dichlor-5-methoxybenzol
Übersicht
Beschreibung
1-Bromo-2,4-dichloro-5-methoxybenzene is an aromatic compound with the molecular formula C7H5BrCl2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and methoxy groups. This compound is of interest in organic chemistry due to its unique substitution pattern, which can influence its reactivity and applications.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,4-dichloro-5-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Environmental Chemistry: It is studied for its potential environmental impact and behavior in various ecosystems.
Vorbereitungsmethoden
The synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2,4-dichloro-5-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve:
Reagents: Bromine (Br2), Iron(III) bromide (FeBr3)
Conditions: Room temperature, solvent such as dichloromethane
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Bromo-2,4-dichloro-5-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and methoxy groups can be substituted by other functional groups under appropriate conditions. For example, nucleophilic aromatic substitution can replace the bromine atom with a nucleophile.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Coupling Reactions: The compound can participate in Suzuki coupling reactions to form biaryl compounds.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol
Oxidation: Potassium permanganate (KMnO4) in acidic medium
Suzuki Coupling: Palladium catalyst, boronic acids, and base in an organic solvent
Major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism by which 1-Bromo-2,4-dichloro-5-methoxybenzene exerts its effects typically involves electrophilic aromatic substitution. The presence of electron-withdrawing groups (bromine and chlorine) and an electron-donating group (methoxy) influences the reactivity of the benzene ring. The methoxy group activates the ring towards electrophilic attack, while the halogens direct the substitution to specific positions on the ring.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,4-dichloro-5-methoxybenzene can be compared with other similar compounds such as:
1-Bromo-2,4-dichlorobenzene: Lacks the methoxy group, making it less reactive towards electrophilic substitution.
1-Bromo-2,5-dichloro-4-methoxybenzene: Similar substitution pattern but different positions of the substituents, affecting its reactivity and applications.
1-Bromo-2-methoxybenzene: Lacks the chlorine substituents, resulting in different chemical properties and reactivity.
The uniqueness of 1-Bromo-2,4-dichloro-5-methoxybenzene lies in its specific substitution pattern, which provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
1-bromo-2,4-dichloro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIIFORJBWPNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599031 | |
| Record name | 1-Bromo-2,4-dichloro-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174913-22-5 | |
| Record name | 1-Bromo-2,4-dichloro-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186481.png)

![2-[(4-Nitrobenzoyl)amino]propanoic acid](/img/structure/B186485.png)
